trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a trideuteriomethyl group, a benzoyloxy group, and a bicyclic structure, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves several steps. The starting materials typically include a suitable azabicyclo compound, which undergoes a series of reactions to introduce the benzoyloxy and trideuteriomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-oxabicyclo[3.2.1]octane-2-carboxylate
- (1R,2R,3S,5S)-3-Hydroxy-4-(4-hydroxybenzoyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the trideuteriomethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of deuterium substitution in organic molecules.
Biological Activity
Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as cocaine-d3, is a deuterated analogue of the well-known tropane alkaloid cocaine. It possesses unique properties derived from its isotopic labeling, which has implications in pharmacological studies and toxicology. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C17H18D3NO4
- Molecular Weight : 306.371 g/mol
- CAS Number : 138704-14-0
- IUPAC Name : methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Cocaine-d3 exerts its biological effects primarily through the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their stimulating effects on the central nervous system. The compound interacts with sodium channels and can block nerve conduction, contributing to its anesthetic properties.
Pharmacokinetics
Research indicates that cocaine-d3 is utilized as an internal standard in pharmacokinetic studies due to its isotopic labeling. This allows for accurate quantification of cocaine and its metabolites in biological samples.
Parameter | Value |
---|---|
Bioavailability | Variable based on administration route |
Half-life | Approximately 1 hour |
Metabolic Pathways | Hepatic metabolism via CYP enzymes |
Toxicological Studies
Cocaine-d3 has been employed in toxicological research to study the metabolism and effects of cocaine in humans and animals. Its isotopic nature allows for precise tracking in metabolic pathways.
Clinical Toxicology
A study by Feng and ElSohly (1999) demonstrated the utility of cocaine-d3 in analyzing urine samples for cocaine metabolites. The deuterated form provided a reliable method for distinguishing between endogenous compounds and administered drugs.
Forensic Applications
Cocaine-d3 is extensively used in forensic toxicology to detect cocaine use in various biological matrices. Its stable isotope labeling enhances the sensitivity and specificity of analytical methods.
Analytical Chemistry Applications
Cocaine-d3 has been pivotal in developing methods for detecting cocaine and its metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method | Application |
---|---|
GC-MS | Detection of metabolites |
LC-MS/MS | Quantification in biological samples |
Properties
CAS No. |
65266-73-1 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
306.37 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i2D3 |
InChI Key |
ZPUCINDJVBIVPJ-JTIQJQJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.